molecular formula C12H20N4O3 B1596672 H-Leu-his-OH CAS No. 38062-72-5

H-Leu-his-OH

Cat. No.: B1596672
CAS No.: 38062-72-5
M. Wt: 268.31 g/mol
InChI Key: XWOBNBRUDDUEEY-UHFFFAOYSA-N
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Description

Leucine-Histidine, commonly referred to as H-Leu-his-OH, is a dipeptide composed of the amino acids leucine and histidine. This compound is a hydrolytic byproduct of angiotensin metabolism and is known for its strong copper chelation properties . This compound is involved in various biological processes and has significant implications in scientific research and industrial applications.

Mechanism of Action

Target of Action

Leucine-Histidine (Leu-His) primarily targets the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival .

Mode of Action

Leu-His interacts with its targets through a series of biochemical reactions. Leucine, one of the components of Leu-His, activates the mTOR signaling pathway . This activation promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide energy for protein synthesis while inhibiting protein degradation .

Biochemical Pathways

Leu-His affects several biochemical pathways. The most significant is the mTOR signaling pathway, which regulates cell growth and metabolism . Leu-His also influences energy metabolism pathways, promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy needed for protein synthesis .

Pharmacokinetics

The pharmacokinetics of Leu-His involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Leu-His is delivered to the brain and suppresses the production of pro-inflammatory cytokines . The exact ADME properties of Leu-His and their impact on its bioavailability are still under investigation.

Result of Action

The action of Leu-His results in several molecular and cellular effects. It suppresses the production of pro-inflammatory cytokines in the brain . This suppression can ameliorate depression-associated emotional disturbances . Additionally, Leu-His promotes protein synthesis and inhibits protein degradation, which can enhance the growth and health of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Leu-his-OH can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

In an industrial setting, this compound can be produced using enzymatic hydrolysis of larger proteins. This method involves the use of specific proteases that cleave proteins at designated sites to release the desired dipeptide. The process is optimized to ensure high yield and purity of the product .

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBNBRUDDUEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902291
Record name NoName_1529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38062-72-5
Record name NSC374664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that Leu-His exhibits a notable ability to interact with hexanal, a common lipid oxidation product. [] This interaction is influenced by pH, with increased quenching observed at higher pH levels. [] Additionally, the size of the aliphatic side group adjacent to histidine in dipeptides impacts hexanal quenching, with Leu-His demonstrating significant activity. []

A: While not directly interacting with enzymes, Leu-His, when part of larger peptide sequences, can play a role in enzymatic processes. For instance, the presence of Leu-His within a specific sequence of the ornithine transcarbamylase (OTC) enzyme is believed to contribute to the formation of the ornithine binding site. [] Mutations affecting this Leu-His region could potentially disrupt enzyme function. []

A: The interaction between Leu-His and hexanal effectively reduces the concentration of hexanal in a given environment. [] This is particularly relevant in food science, where hexanal, a product of lipid oxidation, contributes to undesirable flavors and aromas. [] The ability of Leu-His to quench hexanal suggests its potential as a natural food preservative to mitigate lipid oxidation and improve flavor profiles. []

ANone: The molecular formula of Leu-His is C11H21N5O3. Its molecular weight is approximately 271.32 g/mol.

A: While specific spectroscopic data for the isolated dipeptide Leu-His might be limited in the provided research, spectroscopic techniques have been employed to study peptides containing this sequence. For instance, nuclear magnetic resonance (NMR) spectroscopy was used to investigate the copper(II) binding features of amyloid precursor protein fragments containing the Leu-His sequence. []

A: The inclusion of Leu-His within peptide sequences can influence their behavior in various environments. One example is its use in dry powder compositions. [] The incorporation of Leu-His contributes to improved dispersibility of these powders, a property valuable in pharmaceutical formulations for pulmonary drug delivery. []

ANone: As a dipeptide, Leu-His itself is not known to exhibit independent catalytic activity. Its significance lies in its contribution to the structure and potential function of larger peptides and proteins.

A: While the provided research doesn't delve into computational studies specifically on Leu-His, it highlights the use of computational tools in understanding peptide-protein interactions. Notably, researchers have employed computational methods to study the dimerization domain of hepatocyte growth factor (HGF), a protein potentially targeted by peptides mimicking its hinge region, which includes a Leu-His sequence. []

A: Research indicates that replacing histidine with other amino acids in the dipeptide sequence significantly reduces or eliminates hexanal quenching activity. [] This highlights the importance of the imidazole ring of histidine in this interaction. Additionally, modifying the leucine residue with amino acids possessing larger aliphatic side chains enhances hexanal quenching. []

A: The provided research on dry powder compositions demonstrates the importance of specific formulations to optimize the properties of peptides containing Leu-His. [] By incorporating Leu-His into these formulations, researchers achieved improved dispersibility, highlighting the potential for targeted drug delivery applications. []

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